molecular formula C20H20N4O3 B2796402 (E)-N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-methyl-3-phenylacrylamide CAS No. 2035005-25-3

(E)-N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-methyl-3-phenylacrylamide

Cat. No. B2796402
CAS RN: 2035005-25-3
M. Wt: 364.405
InChI Key: QJVDHGBFHFZDTF-SDNWHVSQSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a pyridine ring, which is a basic aromatic heterocycle, and an oxadiazole ring, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The electron-donating ethoxy group on the pyridine ring and the electron-withdrawing acrylamide group could create interesting electronic effects .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the pyridine and oxadiazole rings, as well as the acrylamide group. The pyridine ring is aromatic and relatively stable, but it can undergo electrophilic substitution reactions. The oxadiazole ring is also stable and can participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, melting point, and boiling point would be influenced by the functional groups present .

Scientific Research Applications

Synthesis and Biological Activities

The synthesis of novel anthranilic diamides analogs containing 1,3,4-oxadiazole rings has been explored, with some compounds showing significant insecticidal activities against diamondback moth (Plutella xylostella). This suggests potential applications in developing new pesticides (Qi et al., 2014). Similarly, compounds based on 1,3,4-oxadiazole have been synthesized and evaluated for their antimicrobial and antifungal activities, indicating their potential use in pharmaceuticals (Dey et al., 2022).

Anticancer and Antimicrobial Agents

Research has also focused on the synthesis of oxadiazole analogues for their antiproliferative and antimicrobial activities. Some of these compounds have shown selective anticancer activity against various cancer cell lines, highlighting their potential as therapeutic agents (Ahsan & Shastri, 2015). Additionally, the development of compounds with oxadiazole rings for antimicrobial use has been reported, with some showing potent activity, suggesting applications in combating microbial resistance (Gaonkar et al., 2006).

Molecular Characterization and Design

The structural characterization of compounds containing 1,2,4-oxadiazole and related heterocycles has been a subject of interest, aiding in the understanding of their bioactive properties. For instance, crystallographic studies provide insights into the molecular configuration that could inform the design of more effective compounds (Liu et al., 2004).

Future Directions

The future research directions for this compound could be vast, depending on its properties and potential applications. It could be explored for use in medicinal chemistry, materials science, or other fields .

properties

IUPAC Name

(E)-N-[[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-methyl-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3/c1-3-26-17-10-9-16(12-21-17)19-23-18(27-24-19)13-22-20(25)14(2)11-15-7-5-4-6-8-15/h4-12H,3,13H2,1-2H3,(H,22,25)/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJVDHGBFHFZDTF-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(C=C1)C2=NOC(=N2)CNC(=O)C(=CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=NC=C(C=C1)C2=NOC(=N2)CNC(=O)/C(=C/C3=CC=CC=C3)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-methyl-3-phenylacrylamide

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